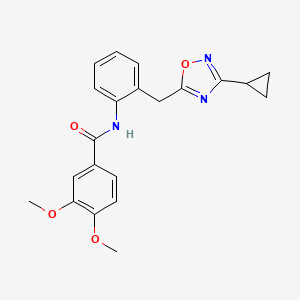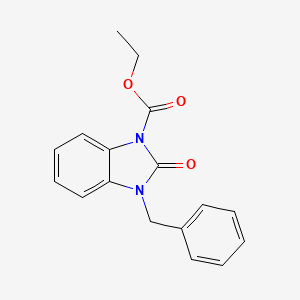![molecular formula C25H22N2O5S B2426425 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866813-54-9](/img/structure/B2426425.png)
2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of the methoxyphenyl sulfonyl group and the acetamide group could potentially contribute to its biological properties.
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, a sulfonyl group attached to a methoxyphenyl group, and an acetamide group attached to a methylphenyl group . These functional groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The sulfonyl group could act as a leaving group in nucleophilic substitution reactions, and the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and acetamide groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide often involves their synthesis and the study of their structural properties. For instance, studies have detailed the cyclization processes yielding anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical reactivity and potential for creating diverse derivatives (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Moreover, the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been investigated, revealing insights into gel formation and crystalline structures based on interactions with mineral acids (Karmakar, Sarma, & Baruah, 2007).
Potential Applications and Biological Activities
Certain derivatives structurally related to the compound have been synthesized and evaluated for their biological activities. Notably, derivatives of 4-quinolones, which share a core structural motif with the target compound, have been developed through BSA-mediated cyclization, highlighting their synthetic accessibility and potential for further functionalization (Píša & Rádl, 2016). This approach opens avenues for the creation of novel compounds with potential scientific and therapeutic applications.
In addition, compounds incorporating the 4-oxoquinoline moiety have been examined for their effects on the blood coagulation system, indicating a direction toward medical applications in managing bleeding disorders (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010). Such studies underscore the importance of these compounds in developing new therapeutic agents.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-7-9-18(10-8-17)26-24(28)16-27-15-23(25(29)21-5-3-4-6-22(21)27)33(30,31)20-13-11-19(32-2)12-14-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUQAQBFLWVAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2426346.png)
![2-Cyclopropyl-4-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2426347.png)

![2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid](/img/structure/B2426349.png)

![N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2426354.png)

![Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone](/img/structure/B2426357.png)
![1-[(2-Fluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2426358.png)
![[5-[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2426359.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)

